molecular formula C16H16ClN3O3 B2800714 2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide CAS No. 2094697-11-5

2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide

货号 B2800714
CAS 编号: 2094697-11-5
分子量: 333.77
InChI 键: JMGQWFPRTUTBLB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide is a chemical compound with potential applications in scientific research. This compound is also known as ACY-1215, and it belongs to the class of selective histone deacetylase 6 (HDAC6) inhibitors. The purpose of

作用机制

The mechanism of action of ACY-1215 involves the selective inhibition of HDAC6. HDAC6 is a class IIb HDAC that primarily deacetylates non-histone proteins such as tubulin, heat shock protein 90 (HSP90), and cortactin. By inhibiting HDAC6, ACY-1215 promotes the accumulation of acetylated proteins, leading to the induction of apoptosis in cancer cells. Additionally, ACY-1215 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
ACY-1215 has been shown to have several biochemical and physiological effects. In preclinical studies, ACY-1215 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other anticancer drugs such as bortezomib and lenalidomide. Additionally, ACY-1215 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α. ACY-1215 has also been shown to improve cognitive function in preclinical models of Alzheimer's disease.

实验室实验的优点和局限性

One advantage of ACY-1215 is its selectivity for HDAC6, which reduces the risk of off-target effects. Additionally, ACY-1215 has been shown to have synergistic effects with other anticancer drugs, which could enhance its therapeutic potential. However, one limitation of ACY-1215 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term safety and efficacy of ACY-1215 in humans have not yet been established.

未来方向

There are several potential future directions for research on ACY-1215. One direction is to investigate the safety and efficacy of ACY-1215 in clinical trials for the treatment of multiple myeloma and other types of cancer. Another direction is to explore the potential of ACY-1215 as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to optimize the synthesis and formulation of ACY-1215 to improve its solubility and bioavailability. Finally, additional studies are needed to elucidate the molecular mechanisms underlying the anticancer and anti-inflammatory effects of ACY-1215.

合成方法

The synthesis of ACY-1215 involves the reaction of 2-(3-acetylphenoxy)propanoic acid with 5-chloropyrazin-2-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified by column chromatography to obtain ACY-1215 in high purity.

科学研究应用

ACY-1215 has potential applications in scientific research, particularly in the field of cancer research. HDAC6 is an enzyme that plays a role in the regulation of gene expression and protein function. In cancer cells, HDAC6 is overexpressed, leading to abnormal cell growth and proliferation. ACY-1215 selectively inhibits HDAC6, leading to the accumulation of acetylated proteins that can trigger apoptosis (programmed cell death) in cancer cells. ACY-1215 has been shown to be effective in preclinical studies of multiple myeloma, a type of blood cancer.

属性

IUPAC Name

2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-10(21)12-4-3-5-14(6-12)23-11(2)16(22)20-8-13-7-19-15(17)9-18-13/h3-7,9,11H,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGQWFPRTUTBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=C(C=N1)Cl)OC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。